gamma-GLU-PHE - 6810-81-7

gamma-GLU-PHE

Catalog Number: EVT-2794746
CAS Number: 6810-81-7
Molecular Formula: C14H18N2O5
Molecular Weight: 294.307
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gamma-glutamylphenylalanine is a dipeptide composed of glutamic acid and phenylalanine joined together by a peptide linkage. It has a role as a human metabolite. It derives from a glutamic acid and a phenylalanine.
Glutamylphenylalanine is a natural product found in Vigna radiata, Allium cepa, and Allium sativum with data available.
Overview

Gamma-glutamylphenylalanine, often referred to as gamma-GLU-PHE, is a dipeptide formed from the amino acids glutamic acid and phenylalanine. This compound is notable for its potential applications in food science, particularly in enhancing flavors and reducing bitterness in food products. It is synthesized through enzymatic methods that capitalize on the properties of gamma-glutamyltranspeptidase, an enzyme that facilitates the formation of gamma-glutamyl derivatives.

Source

Gamma-glutamylphenylalanine can be derived from various natural sources, including fermented foods such as natto, which is rich in poly-gamma-glutamic acid. The compound can also be synthesized enzymatically using bacterial enzymes like gamma-glutamyltranspeptidase from Bacillus subtilis or other microbial sources .

Classification

Gamma-glutamylphenylalanine belongs to the class of gamma-glutamyl peptides, which are characterized by the presence of a gamma-carboxyl group. These compounds are significant in food chemistry due to their flavor-enhancing properties and their role in the umami taste profile.

Synthesis Analysis

Methods

The synthesis of gamma-glutamylphenylalanine typically involves an enzymatic process. The key steps include:

  1. Substrate Preparation: The reaction requires glutamine and phenylalanine as substrates, generally at concentrations around 200 mM each.
  2. Enzyme Application: Gamma-glutamyltranspeptidase is added at a concentration of approximately 0.5 units/mL.
  3. Reaction Conditions: The reaction is carried out at pH 10.4 and incubated at 37 degrees Celsius for about 1.5 hours.
  4. Purification: After synthesis, the product is purified using ion-exchange chromatography (e.g., Dowex 1x8 columns) and characterized using nuclear magnetic resonance spectroscopy .

Technical Details

The yield of gamma-glutamylphenylalanine can reach up to 70% under optimal conditions, indicating a highly efficient enzymatic synthesis process .

Molecular Structure Analysis

Structure

Gamma-glutamylphenylalanine consists of a glutamic acid residue linked to a phenylalanine residue via a peptide bond. The molecular formula for gamma-glutamylphenylalanine is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 283.33 g/mol.

Data

The structural representation shows that the compound contains:

  • A gamma-carboxylic acid group from glutamic acid.
  • An aromatic side chain from phenylalanine which contributes to its flavor properties.
Chemical Reactions Analysis

Reactions

Gamma-glutamylphenylalanine can participate in various biochemical reactions, particularly in food chemistry where it may interact with other amino acids or compounds to modify flavors or enhance umami characteristics.

Technical Details

The enzymatic synthesis reaction can be summarized as follows:

Glutamine+Phenylalaninegamma glutamyltranspeptidaseGamma GLU PHE+By products\text{Glutamine}+\text{Phenylalanine}\xrightarrow{\text{gamma glutamyltranspeptidase}}\text{Gamma GLU PHE}+\text{By products}

This reaction highlights the transpeptidation mechanism facilitated by the enzyme, which transfers the gamma-glutamyl group to phenylalanine.

Mechanism of Action

Process

Data

Studies have shown that gamma-glutamylation significantly decreases the bitterness associated with certain amino acids like phenylalanine, making it more acceptable in food formulations .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Stable across a wide pH range but optimal activity occurs at alkaline conditions (around pH 10).
  • Reactivity: Can undergo hydrolysis under acidic conditions but remains stable under neutral pH.
Applications

Scientific Uses

Gamma-glutamylphenylalanine has several applications in food science and nutrition:

  • Flavor Enhancement: Used to improve taste profiles in various food products by reducing bitterness and enhancing umami flavors.
  • Nutritional Supplements: Investigated for its potential benefits in enhancing amino acid absorption and metabolism.
  • Food Preservation: May play a role in extending shelf life due to its antimicrobial properties when used in specific formulations.
Biosynthesis and Enzymatic Pathways of γ-Glutamylphenylalanine

Role of γ-Glutamyl Transpeptidase in Dipeptide Formation

γ-Glutamyl Transpeptidase (γ-glutamyltransferase; EC 2.3.2.2) catalyzes the initial step in γ-glutamylphenylalanine biosynthesis. This membrane-bound enzyme transfers the γ-glutamyl moiety from glutathione (γ-glutamyl-cysteinyl-glycine) or other γ-glutamyl donors to phenylalanine. The reaction occurs via a ping-pong mechanism: γ-glutamyl Transpeptidase first hydrolyzes the γ-glutamyl bond in glutathione, forming a covalent γ-glutamyl-enzyme intermediate. Phenylalanine then acts as a nucleophilic acceptor, generating γ-glutamylphenylalanine and releasing cysteinylglycine [5] [10]. The enzyme exhibits optimal activity at alkaline pH (8.0–10.0), facilitating nucleophilic attack by amino acid acceptors. Kinetic studies confirm competitive inhibition by γ-glutamyl hydrazones, underscoring the specificity for γ-glutamyl donors [10].

Microbial Synthesis Pathways: Bacillus amyloliquefaciens and Aspergillus oryzae

Microbial γ-glutamylphenylalanine synthesis utilizes glutaminases from Bacillus amyloliquefaciens (Glutaminase Bacillus amyloliquefaciens) and Aspergillus oryzae (Glutaminase Aspergillus oryzae). These enzymes exhibit transpeptidase activity, forming γ-glutamyl peptides from glutamine and phenylalanine. Bacillus amyloliquefaciens Glutaminase synthesizes γ-glutamylphenylalanine, γ-glutamyl-γ-glutamylphenylalanine, and longer-chain oligomers (up to γ-[Glu]₅-Phe), while Aspergillus oryzae Glutaminase primarily produces di- and tri-glutamyl peptides [3].

Table 1: Kinetic Parameters of Microbial Glutaminases for γ-Glutamylphenylalanine Synthesis

Enzyme SourceAcceptor SubstrateKm (mM)Optimal Conditions
Bacillus amyloliquefaciensPhenylalanine47.88pH 10.0, 37°C, 300 mM Gln, 100 mM Phe
Bacillus amyloliquefaciensγ-Glutamylphenylalanine84.89pH 10.0, 37°C, 300 mM Gln
Aspergillus oryzaePhenylalanine153.92pH 10.0, 37°C, 300 mM Gln, 100 mM Phe
Aspergillus oryzaeγ-Glutamylphenylalanine236.47pH 10.0, 37°C, 300 mM Gln

Bacillus amyloliquefaciens Glutaminase shows higher affinity for phenylalanine and γ-glutamylphenylalanine than Aspergillus oryzae Glutaminase, enabling efficient oligomer synthesis. Maximum yields occur at pH 10.0 and 37°C with 300 mM glutamine and 100 mM phenylalanine [3].

Transpeptidation Mechanisms Between Glutathione and Phenylalanine

Transpeptidation is the dominant physiological pathway for γ-glutamylphenylalanine formation. γ-Glutamyl Transpeptidase utilizes intracellular glutathione as the γ-glutamyl donor, transferring the γ-glutamyl group to extracellular phenylalanine. This process occurs in two steps:

  • Enzyme Activation: Glutathione binds to γ-glutamyl Transpeptidase’s glutamyl-binding site, enabling γ-glutamyl transfer to the enzyme’s active-site threonine residue.
  • Peptide Bond Formation: The γ-glutamyl-enzyme complex reacts with phenylalanine, forming γ-glutamylphenylalanine [5] [10].

Alternative pathways involve the (Dug2p-Dug3p)2 complex in yeast, which transfers γ-glutamyl groups from glutathione to valyl-glycine dipeptides. Though less characterized in phenylalanine metabolism, this suggests conserved mechanisms for γ-glutamyl dipeptide synthesis across species [6].

Autoproteolytic Activation of γ-Glutamyl Transpeptidase and Substrate Specificity

γ-Glutamyl Transpeptidase is synthesized as an inactive single-chain precursor that undergoes autoproteolytic cleavage to form a heterodimeric active enzyme. This intramolecular cleavage generates a heavy (∼50 kDa) and light (∼22 kDa) subunit, with the catalytic threonine residue exposed at the N-terminus of the light subunit [5] [10].

Substrate specificity varies significantly:

  • γ-Glutamyl Donors: Glutathione, S-substituted glutathiones (e.g., S-methylglutathione), ophthalmic acid, and γ-glutamyl-glutamine exhibit high activity. Glutathione disulfide is a poor donor (5% activity relative to glutathione) [10].
  • Acceptors: Phenylalanine is a moderate acceptor, surpassed by glutamine, methionine, and dipeptides like glycyl-glycine. Dipeptides with glycine as the C-terminal residue (e.g., glycyl-glycine, α-aminobutyryl-glycine) show higher affinity than free amino acids due to interactions with the cysteinylglycine-binding site [10].

Table 2: Acceptor Substrate Specificity of γ-Glutamyl Transpeptidase

Acceptor SubstrateRelative Activity (%)Structural Determinants
Glutamine100 (Reference)Free amino acid; hydrophobic side chain
Methionine95Free amino acid; sulfur-containing
Glycyl-Glycine120Dipeptide; glycine at C-terminus
Phenylalanine65Free amino acid; aromatic side chain
γ-Glutamyl-Glutamine110γ-Glutamyl amino acid

Kinetic analyses reveal a ping-pong mechanism with Km values for phenylalanine ranging from 47–154 mM depending on the enzyme source, reflecting active-site flexibility [3] [10].

Properties

CAS Number

6810-81-7

Product Name

gamma-GLU-PHE

IUPAC Name

2-amino-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.307

InChI

InChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)

InChI Key

XHHOHZPNYFQJKL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N

Solubility

not available

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